Ferric Ammonium Citrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

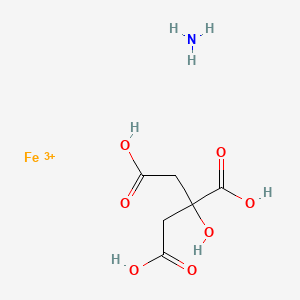

Ferric ammonium citrate is a chemical compound consisting of iron in the ferric (Fe³⁺) oxidation state, complexed with ammonium and citrate ions. It is known for its high solubility in water, which distinguishes it from ferric citrate. This compound is commonly used in various applications, including as a food additive, a reducing agent, and in medical imaging .

Synthetic Routes and Reaction Conditions:

-

Laboratory Preparation:

-

Industrial Production Methods:

Reactants: Water, citric acid, and iron powder.

Types of Reactions:

-

Oxidation-Reduction:

-

Substitution:

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide.

Reducing Agents: Potassium ferricyanide.

Bases: Ammonium hydroxide.

Major Products:

Prussian Blue: Formed in the cyanotype process.

Ferric Hydroxide: Formed when reacting with bases.

Scientific Research Applications

Ferric ammonium citrate has a wide range of applications in scientific research:

-

Chemistry:

-

Biology:

-

Medicine:

-

Industry:

Mechanism of Action

Ferric ammonium citrate exerts its effects primarily through its iron content:

Comparison with Similar Compounds

Ferric Citrate: Less soluble in water compared to ferric ammonium citrate.

Ferrous Sulfate: Another iron supplement but differs in its oxidation state (Fe²⁺) and solubility properties.

Sevelamer: A phosphate binder used in similar medical applications but does not provide iron supplementation.

Uniqueness:

Properties

Key on ui mechanism of action |

... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity. |

|---|---|

CAS No. |

1332-98-5 |

Molecular Formula |

C6H11FeNO7+3 |

Molecular Weight |

265.00 g/mol |

IUPAC Name |

azane;2-hydroxypropane-1,2,3-tricarboxylic acid;iron(3+) |

InChI |

InChI=1S/C6H8O7.Fe.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3/q;+3; |

InChI Key |

FRHBOQMZUOWXQL-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.N.[Fe+3] |

density |

1.8 at 68 °F (USCG, 1999) - Denser than water; will sink Specific gravity: 1.8 at 20 °C/4 °C (solid) |

physical_description |

Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive. Exists in two forms; Brown hydrated form is garnet-red or brownish-yellow solid; Green hydrated form is green deliquescent solid; Soluble in water; [Merck Index] Brown crystalline solid; [MSDSonline] |

Related CAS |

7050-19-3 (unspecified ammonium-iron salt) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.